4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid: is a chemical compound with the molecular formula C5H4Cl2N2O2. It is a pyrazole derivative characterized by the presence of two chlorine atoms at the 4 and 5 positions, a methyl group at the 1 position, and a carboxylic acid group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4,5-dichloro-1-methyl-1H-pyrazole with a carboxylating agent under controlled conditions to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as chlorination, methylation, and carboxylation, followed by purification techniques like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
Chemistry: 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of chlorine atoms and the carboxylic acid group can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure with an ethyl group instead of a chlorine atom.
3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the chlorine atoms but has a similar pyrazole core.
1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Contains a different substitution pattern on the pyrazole ring.
Uniqueness: 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of chlorine atoms and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4,5-dichloro-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSNDVKYKNMGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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